molecular formula C13H17N3O4S B1225202 4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester

4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester

Cat. No. B1225202
M. Wt: 311.36 g/mol
InChI Key: SPIWIONSMQIGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[(2-methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study by Wu Hai-juan (2012) explores the synthesis of a related compound, 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, using ortho-aminobenzoic methyl ester and aluminium chloride under solvent-free conditions, achieving a yield of up to 67% (Wu Hai-juan, 2012).
  • Electrochemical Behavior : Mandić et al. (2004) investigated the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, proposing that these compounds are reduced predominantly as hydrazone tautomers (Mandić, Nigović, & Šimunić, 2004).
  • Derivative Formation : Vicentini et al. (2000) reported the reaction of Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydrazines to form isoxazole and pyrazole ortho-dicarboxylic acid esters (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Applications in Chemistry

  • Dye Synthesis : Wang et al. (2018) synthesized a series of isomeric pairs of heterocyclic azo dyes using ortho/para-aminobenzoic acids and corresponding methyl esters as diazo components (Wang, Zhao, Qian, & Huang, 2018).
  • Medicinal Intermediate Synthesis : Yu Wang (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).

Biochemical Applications

  • Antimicrobial Activity : El-Meguid (2014) constructed compounds containing benzoimidazole moieties, including 4-(5-benzoyl-benzoimidazol-2) moiety, which exhibited significant antimicrobial activity against various bacterial and fungal strains (El-Meguid, 2014).

properties

Product Name

4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C13H17N3O4S/c1-3-20-12(18)9-4-6-10(7-5-9)14-13(21)16-15-11(17)8-19-2/h4-7H,3,8H2,1-2H3,(H,15,17)(H2,14,16,21)

InChI Key

SPIWIONSMQIGRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester
Reactant of Route 2
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4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester

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